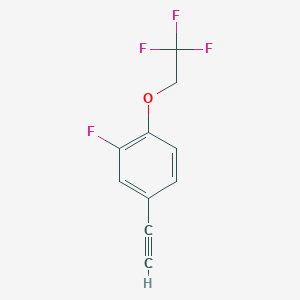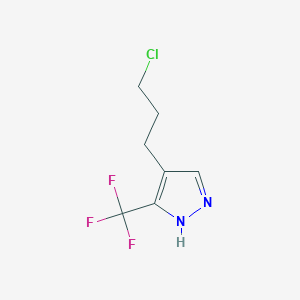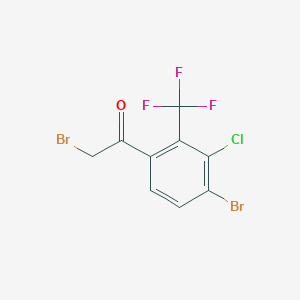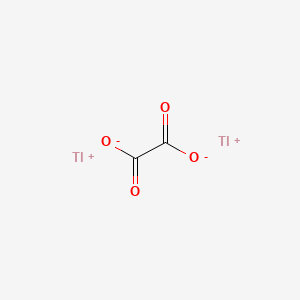
Thallium(I) oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium(I) oxalate is a chemical compound with the formula Tl₂C₂O₄ It is a salt formed from thallium and oxalic acid Thallium is a heavy metal known for its high toxicity, and oxalate is an anion derived from oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Thallium(I) oxalate can be synthesized by reacting thallium(I) carbonate with oxalic acid in an aqueous solution. The reaction typically occurs in a molar ratio of 1:2 (thallium(I) carbonate to oxalic acid). The reaction conditions involve dissolving the reactants in water and allowing the mixture to react, forming this compound and carbon dioxide as a byproduct .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key is to maintain the appropriate molar ratios and reaction conditions to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Thallium(I) oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thallium(I) can be oxidized to thallium(III) using strong oxidizing agents such as nitric acid or aqua regia.
Reduction: this compound can be reduced back to thallium metal using reducing agents like hydrogen gas or zinc in acidic conditions.
Substitution: this compound can participate in substitution reactions where the oxalate anion is replaced by other anions, such as chloride or sulfate, under appropriate conditions.
Major Products Formed:
Oxidation: Thallium(III) oxalate or thallium(III) oxide.
Reduction: Thallium metal.
Substitution: Thallium chloride or thallium sulfate.
Scientific Research Applications
Mechanism of Action
The mechanism by which thallium(I) oxalate exerts its effects involves the interaction of thallium ions with biological molecules. Thallium ions can interfere with potassium channels in cells, leading to disruptions in cellular processes. This interference can cause toxic effects, making thallium compounds highly poisonous .
Comparison with Similar Compounds
Thallium(I) acetate: Another thallium(I) compound used in microbiology as a selective growth medium.
Thallium(I) chloride: A thallium(I) salt with applications in chemical synthesis and research.
Thallium(I) sulfate: Used in the production of thallium-based compounds and in various industrial processes.
Uniqueness: Thallium(I) oxalate is unique due to its specific reactivity with oxalic acid and its ability to form complex structures with strong hydrogen bonds. This makes it distinct from other thallium(I) compounds, which may not exhibit the same structural properties .
Properties
CAS No. |
30737-24-7 |
|---|---|
Molecular Formula |
C2O4Tl2 |
Molecular Weight |
496.79 g/mol |
IUPAC Name |
oxalate;thallium(1+) |
InChI |
InChI=1S/C2H2O4.2Tl/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 |
InChI Key |
WVNUZODXEDDHRM-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Tl+].[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


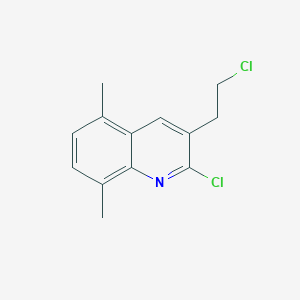
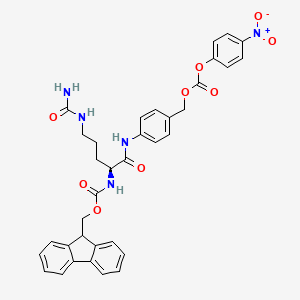
![13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13722096.png)
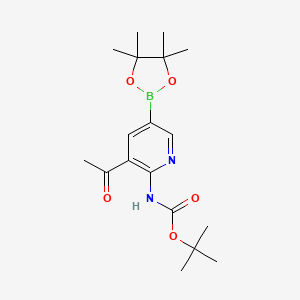
![4-amino-N'-[(2Z)-3,3-dimethylbutan-2-ylidene]benzohydrazide](/img/structure/B13722105.png)
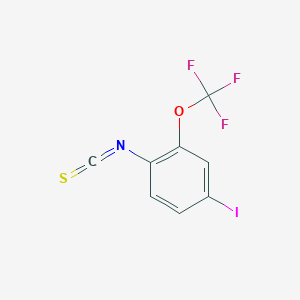
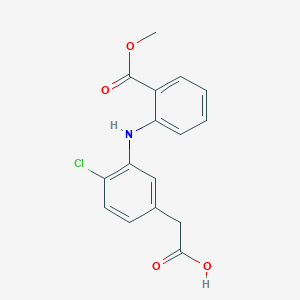
![D-[2-2H]glucose](/img/structure/B13722136.png)
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B13722143.png)
